Prosulfuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180

Synonyms

Canonical SMILES

Understanding Herbicide Resistance Mechanisms

Researchers employ Prosulfuron to investigate the mechanisms by which weeds develop resistance to herbicides. By exposing weed populations to Prosulfuron and monitoring their response over generations, scientists can identify genetic mutations or physiological adaptations that allow weeds to survive herbicide application. This knowledge helps develop strategies to manage resistance and design new herbicides with different modes of action [Source: Weed Science Society of America ].

Development of Herbicide Resistance Models

Prosulfuron serves as a tool for developing models that predict the emergence and spread of herbicide resistance in weed populations. These models consider factors like herbicide application rates, weed population dynamics, and inheritance patterns of resistance genes. By incorporating Prosulfuron use data and weed resistance observations, researchers can create models that inform weed management practices and optimize herbicide use to minimize resistance development [Source: Journal of Agricultural Science ].

Evaluation of New Herbicide Candidates

Scientists utilize Prosulfuron as a benchmark herbicide when evaluating the efficacy and potential resistance risks of new herbicide candidates. By comparing the performance of new herbicides to Prosulfuron on the same weed species, researchers can assess the effectiveness of the new compound and identify any potential cross-resistance issues with existing herbicides [Source: Crop Protection ].

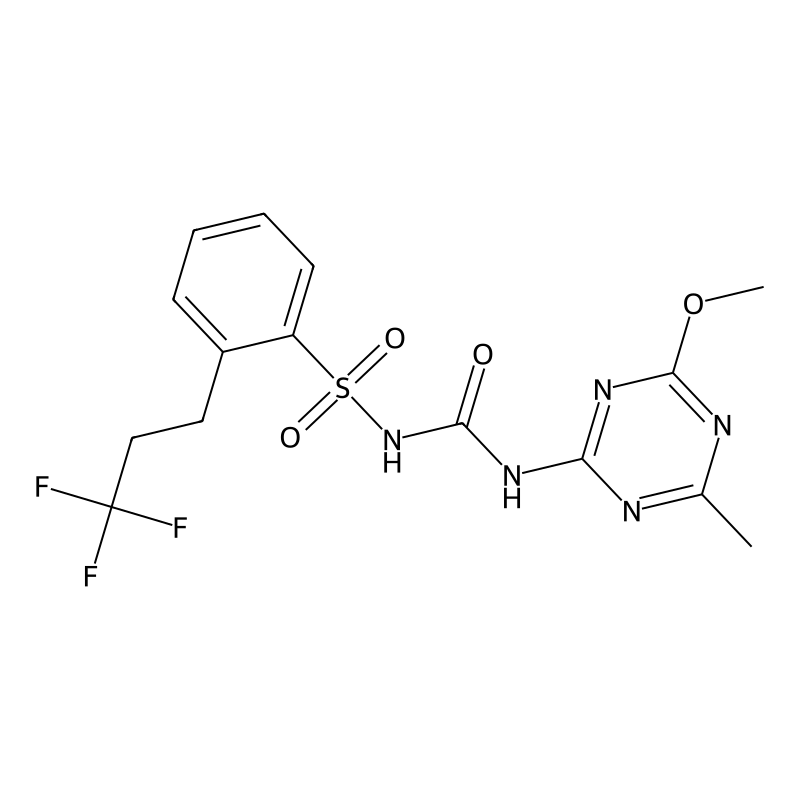

Prosulfuron is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling various grass and broadleaf weeds in agricultural settings. Its chemical structure is characterized by the presence of a triazine ring and a sulfonylurea moiety, which contribute to its herbicidal activity. The IUPAC name for prosulfuron is 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenylsulfonyl]urea, and it has a molecular formula of C15H16F3N5O4S with a molecular weight of 419.4 g/mol . Prosulfuron appears as a white to light beige solid and is marketed in formulations such as water-dispersible granules .

Prosulfuron acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of essential branched-chain amino acids in susceptible plants. This inhibition disrupts protein synthesis and ultimately leads to weed death.

Physical and Chemical Properties

- Toxicity: Prosulfuron is considered moderately toxic with an oral LD₅₀ (lethal dose for 50% of test population) of 1100 mg/kg in rats []. It is not a skin irritant but may cause mild eye irritation.

- Flammability: Not flammable.

- Environmental impact: Prosulfuron can be moderately persistent in soil, with a half-life (time taken for degradation of half the amount) ranging from 1 to 4 months. It is important to follow recommended application rates and proper disposal methods to minimize environmental impact.

The primary mechanism of action for prosulfuron involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids. This inhibition leads to disrupted protein synthesis and ultimately cell division in plant roots, resulting in plant death within 14 to 21 days post-application . The herbicide is produced through a Matsuda reaction involving 2-sulfonatobenzenediazonium and 3,3,3-trifluoropropene, showcasing the compound's complex synthetic pathway .

The synthesis of prosulfuron employs advanced organic chemistry techniques, notably the Heck-Matsuda reaction. This method allows for the arylation of specific substrates to form the desired sulfonylurea structure. The process is optimized for large-scale production, which reflects its commercial significance in agriculture . The synthesis pathway involves several steps that ensure high purity and yield of the final product.

Prosulfuron is widely used in agriculture for weed management in crops such as corn and soybeans. Its selective nature allows it to target unwanted vegetation while minimizing damage to desirable crops. The herbicide is particularly valuable in no-till farming systems where it helps manage weed populations effectively without disturbing the soil structure .

Research indicates that prosulfuron interacts with various environmental factors that affect its behavior in soil and water systems. Studies have shown that soil pH significantly influences its dissipation rates; higher pH levels tend to slow down degradation processes, while lower pH levels can enhance its breakdown . Additionally, prosulfuron's absorption and distribution within plant systems have been documented, highlighting its rapid uptake and metabolic pathways leading to various metabolites .

Several compounds share structural or functional similarities with prosulfuron, primarily within the sulfonylurea class. Here are some notable examples:

| Compound Name | Chemical Structure Characteristics | Unique Features |

|---|---|---|

| Glyphosate | Phosphonomethyl glycine | Broad-spectrum herbicide; non-selective |

| Chlorsulfuron | Sulfonylurea with chlorine substituent | Effective against certain broadleaf weeds |

| Metsulfuron-methyl | Methylated sulfonylurea | High activity against grass weeds |

| Trifloxysulfuron | Contains trifluoromethyl group | Enhanced efficacy against resistant weed species |

Uniqueness of Prosulfuron: Prosulfuron's unique combination of a triazine ring and trifluoropropyl group distinguishes it from other sulfonylureas. Its specific mode of action targeting acetolactate synthase makes it particularly effective against a wide range of weed species while allowing for selective crop protection.

Color/Form

XLogP3

Flash Point

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: W. Meyer, K. Oertle, European Patent Office patent 120814; eidem, United States of America patent 4671819 (1984, 1987 both to Ciba-Geigy)

Analytic Laboratory Methods

A sensitive and very fast analytical method has been developed for the simultaneous quantification of sixteen sulfonylurea herbicides in surface water. An ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry method with solid phase extraction for sample cleanup has been developed for screening sixteen sulfonylurea herbicides (oxasulfuron, thifensulfuron-methyl, cinosulfuron, metsulfuron methyl, sulfometuron methyl, triasulfuron, rimsulfuron, ethametsulfuron methyl, sulfosulfuron, tribenuron methyl, bensulfuron methyl, iodosulfuron methyl, pyrazosulfuron ethyl, prosulfuron, chlorimuron ethyl, ethoxysulfuron) in water samples simultaneously within 12 min. Water samples were acidified, and the target herbicides were extracted by passing through ProElut C18 extraction cartridges. After drying by nitrogen flow, the cartridges were eluted with elution solvents, and the eluate was then evaporated to dryness, redissolved and analyzed. The mobile phase composed of 0.02% formic acid and acetonitrile using gradient elution. A triple quadrupole mass spectrometer equipped with an electrospray ionization source operated in the positive ion with selective reaction monitoring mode. Each of the analytes in all the samples was monitored using protonated molecule and its two characteristic fragment ions for confirmation. The limits of detection for all analytes were below 1.0 ng/mL, except for sulfosulfuron and prosulfuron, and limits of quantitation were between 1 and 8 ng/mL for this method. Three water types were used for the validation of the method.

A magnetic solid phase extraction (MSPE) method coupled with high-performance liquid chromatography (HPLC) was proposed for the determination of five sulfonylurea herbicides (bensulfuron-methyl, prosulfuron, pyrazosulfuron-ethyl, chlorimuron-ethyl and triflusulfuron-methyl) in environmental water samples. The magnetic adsorbent was prepared by incorporating Fe(3)O(4) nanoparticles and surfactant into a silica matrix according to a sol-gel procedure, which can provide surfactant free extracts during the eluting step to avoid chromatographic interference. The prepared adsorbent was used to extract the sulfonylurea herbicides in several kinds of water samples. The main factors affecting the extraction efficiency, including desorption conditions, extraction time, sample volume, and sample solution pH were optimized. Under the optimum conditions, good linearity was obtained within the range of 0.2-50.0 ug L(-1) for all analytes, with correlation coefficients ranging from 0.9993 to 0.9999. The enrichment factors were between 1200 and 1410, and the limits of detection were between 0.078 and 0.10 ug L(-1). The proposed method was successfully applied in the analysis of sulfonylurea herbicides in environmental samples (tap, reservoir, river, and rice field). The recoveries of the method ranged between 80.4% and 107.1%. This study reported for the first time the use of MSPE procedure in the preconcentration of sulfonylurea herbicides in environmental samples. The procedure proved to be efficient, environmentally friendly, and fast.